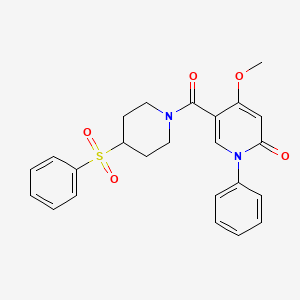

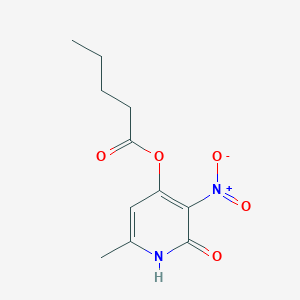

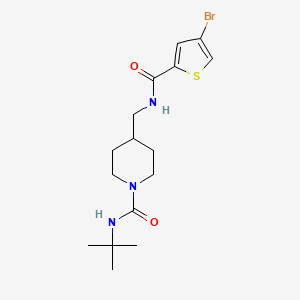

1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations are often performed using the DFT method with the B3LYP functional and the 6–311++G(d,p) basis set .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine .科学的研究の応用

Antimicrobial and Anticoccidial Activity

Research has demonstrated the potential of derivatives similar to 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine in antimicrobial and anticoccidial applications. Georgiadis (1976) found that Michael type addition of an amine to certain precursors produced compounds with significant in vitro antimicrobial activity and markedly increased activity as coccidiostats, offering protection against Eimeria tenella when administered orally to chickens (Georgiadis, 1976).

Corrosion Inhibition

The inhibitory effect of pyrazole derivatives on the corrosion of metals has been a subject of investigation. Chetouani et al. (2005) studied new synthesized bipyrazole compounds, demonstrating their efficiency as corrosion inhibitors for pure iron in acidic media. Their findings suggest that these compounds, which share structural similarities with this compound, could be applied to protect metals from corrosion in industrial settings (Chetouani et al., 2005).

Anticancer Activities

The synthesis and evaluation of pyrazole derivatives for their cytotoxic activity against cancer cells have been explored. Hassan et al. (2014) reported on the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of these compounds in anticancer research (Hassan et al., 2014).

Polymer Modification for Medical Applications

Aly et al. (2015) modified radiation-induced polyvinyl alcohol/acrylic acid hydrogels through condensation with various amines, including structures related to this compound. These modifications enhanced the thermal stability and biological activities of the polymers, suggesting their use in medical applications due to improved antibacterial and antifungal properties (Aly et al., 2015).

将来の方向性

Future research could focus on further elucidating the properties and potential applications of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine. For example, advances in the design and synthesis of radiopharmaceuticals could potentially be applied to this compound . Additionally, the development of new synthetic strategies could optimize the chemistry and radiolabeling of similar compounds .

作用機序

Target of Action

Similar compounds have been shown to interact with alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to various cellular responses . For instance, some compounds can inhibit the activity of certain enzymes, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including those involved in glutathione metabolism .

Pharmacokinetics

Similar compounds have been shown to exhibit acceptable pharmacokinetic profiles, suggesting potential bioavailability .

Result of Action

Similar compounds have been shown to induce various cellular responses, including the production of reactive oxygen species and apoptosis .

Action Environment

It is known that environmental factors such as solvent type can significantly influence the outcome of reactions involving similar compounds .

特性

IUPAC Name |

2-(2-methoxyphenyl)-4-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8-7-13-14(11(8)12)9-5-3-4-6-10(9)15-2/h3-7H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHCTUJDGPDKIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C2=CC=CC=C2OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2611026.png)

![N-[(2-chloropyridin-4-yl)sulfonyl]-2,3,4-trimethoxybenzamide](/img/structure/B2611028.png)

![N-(2-bromobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2611031.png)

![2-(6-(trifluoromethyl)nicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2611033.png)

![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylbenzenesulfonohydrazide](/img/structure/B2611038.png)

![2-[[1-(Pyridine-4-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2611047.png)